

# Methyl 3-acetyl-4-aminobenzoate CAS number and molecular weight

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## Compound of Interest

Compound Name: Methyl 3-acetyl-4-aminobenzoate

Cat. No.: B046827

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## An In-depth Technical Guide to Methyl 3-acetyl-4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-acetyl-4-aminobenzoate**, a chemical compound of interest in various research and development sectors. This document details its fundamental properties, offers a putative synthesis protocol, and discusses the potential for biological activity based on structurally related molecules. Due to the limited availability of published data specific to this compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

## Core Chemical and Physical Properties

**Methyl 3-acetyl-4-aminobenzoate** is an organic compound with the chemical formula  $C_{10}H_{11}NO_3$ . Its structure features a benzene ring substituted with a methyl ester, an acetyl group, and an amino group. These functional groups suggest its potential as a versatile intermediate in organic synthesis.

Property	Value	Source(s)
CAS Number	111714-47-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	193.19924 g/mol	<a href="#">[3]</a>
Predicted Boiling Point	372.3 ± 27.0 °C	<a href="#">[4]</a>
Predicted Density	1.198 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
Predicted Refractive Index	1.562	<a href="#">[4]</a>
Predicted Flash Point	201.631 °C	<a href="#">[4]</a>

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Methyl 3-acetyl-4-aminobenzoate** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the esterification of a carboxylic acid. A general procedure for the synthesis of methyl aminobenzoates involves the Fischer esterification of the corresponding aminobenzoic acid.

## Putative Synthesis of Methyl 3-acetyl-4-aminobenzoate

This protocol is a generalized procedure and may require optimization for the specific synthesis of **Methyl 3-acetyl-4-aminobenzoate**.

### Materials:

- 3-acetyl-4-aminobenzoic acid
- Methanol (anhydrous)
- Thionyl chloride or concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Ethyl acetate

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-acetyl-4-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol.
- Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and carefully, add thionyl chloride (approximately 2.5 equivalents) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x the volume of the aqueous phase).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **Methyl 3-acetyl-4-aminobenzoate** can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

## Potential Biological Activity and Applications in Drug Development

There is currently a lack of specific data on the biological activity of **Methyl 3-acetyl-4-aminobenzoate**. However, the broader class of aminobenzoic acid derivatives has been the

subject of significant research in drug discovery and development.

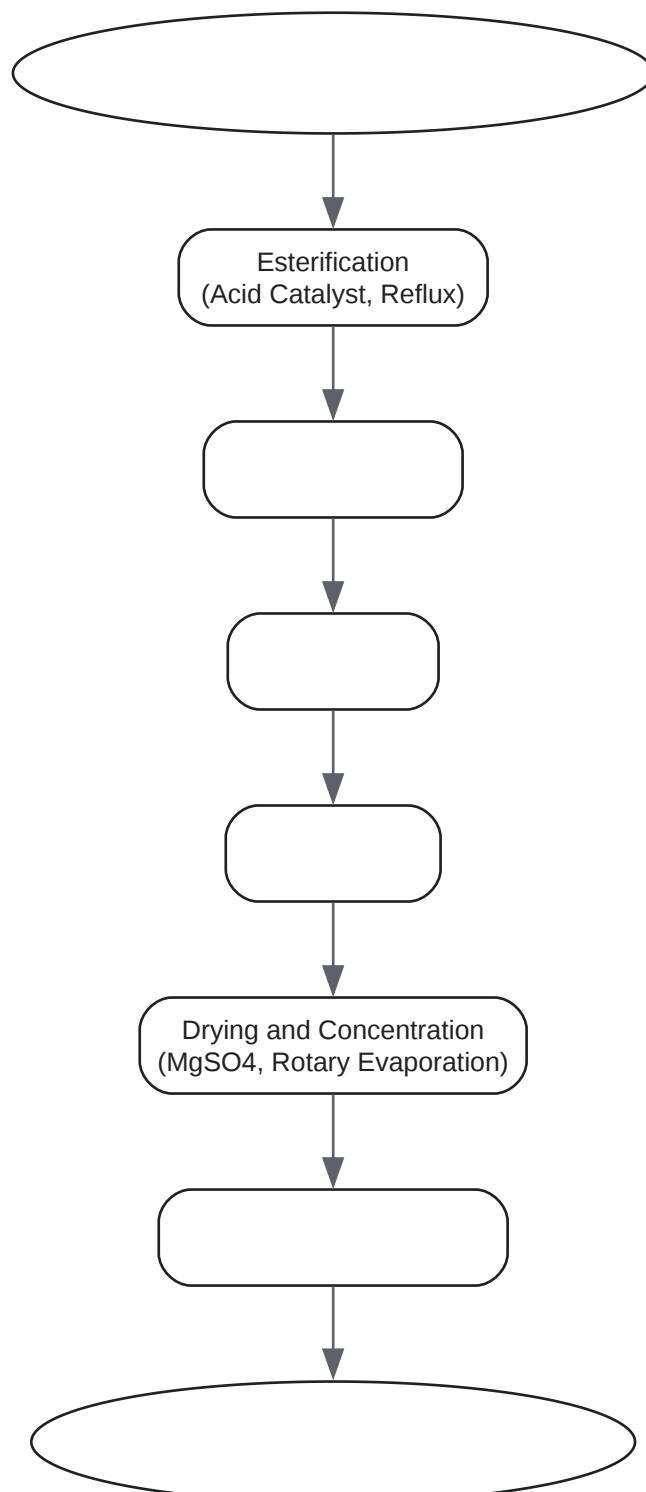
Derivatives of para-aminobenzoic acid (PABA) have been investigated for a range of therapeutic applications, including antimicrobial and cytotoxic activities. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and notable cytotoxicity against cancer cell lines. It is plausible that the structural features of **Methyl 3-acetyl-4-aminobenzoate** could impart some form of biological activity, making it a candidate for further investigation.

Furthermore, studies on methyl 4-aminobenzoate derivatives have explored their potential as inhibitors of enzymes such as glutathione reductase and glutathione S-transferase, which are involved in cellular detoxification and antioxidant defense systems. The specific substitution pattern of **Methyl 3-acetyl-4-aminobenzoate** may influence its interaction with various biological targets, warranting screening in relevant assays.

## Visualizations

### Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **Methyl 3-acetyl-4-aminobenzoate** as described in the putative experimental protocol.

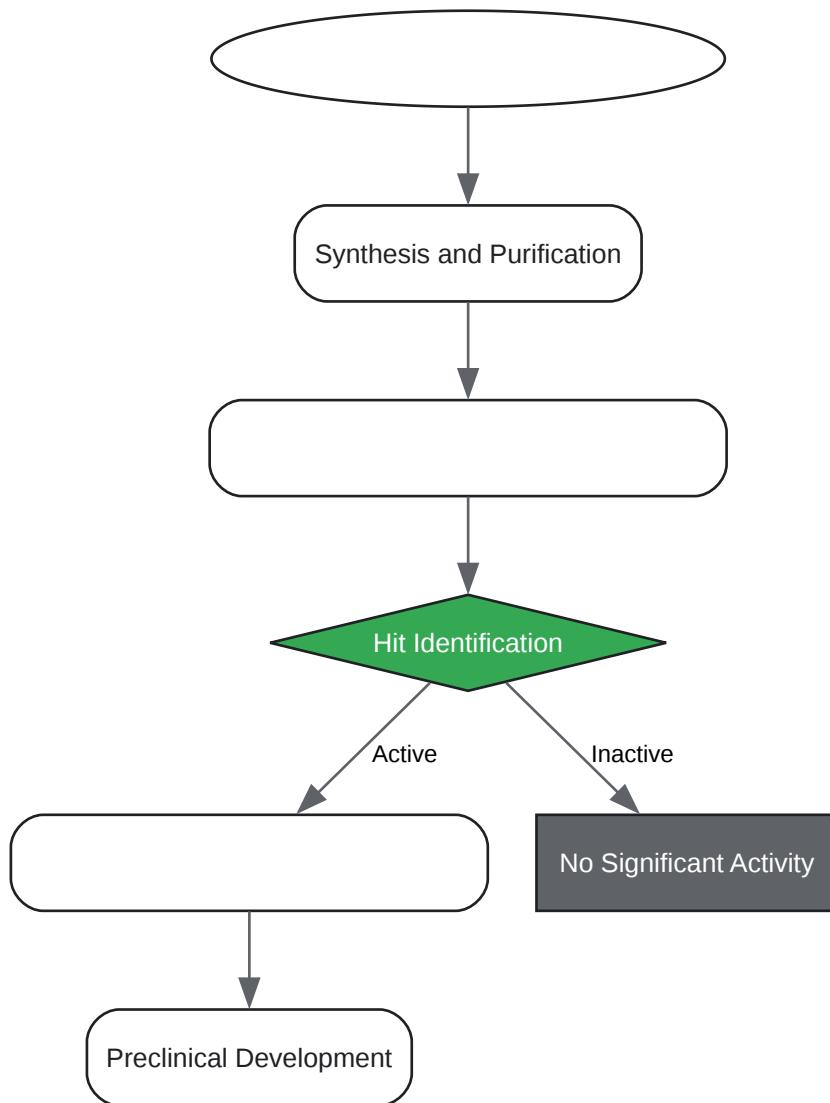


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Caption: A generalized workflow for the synthesis of **Methyl 3-acetyl-4-aminobenzoate**.

## Potential Role in Drug Discovery Logic

The following diagram illustrates a logical workflow for investigating the potential of **Methyl 3-acetyl-4-aminobenzoate** in a drug discovery context, based on the activities of related compounds.



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